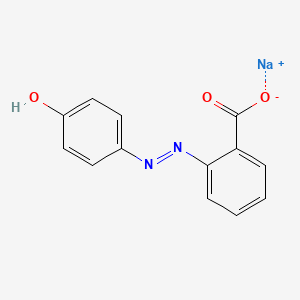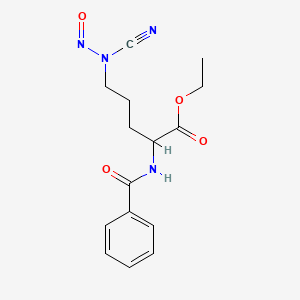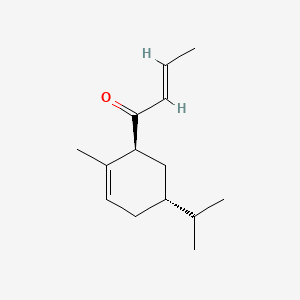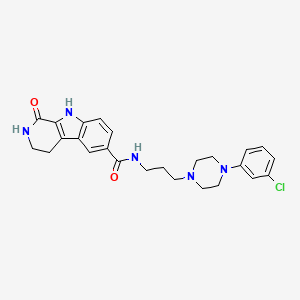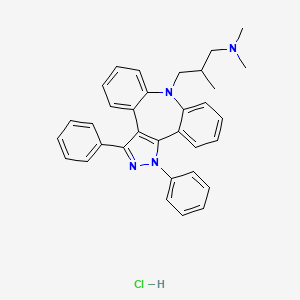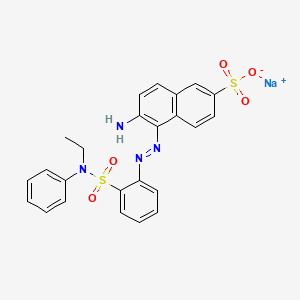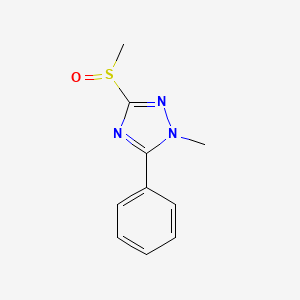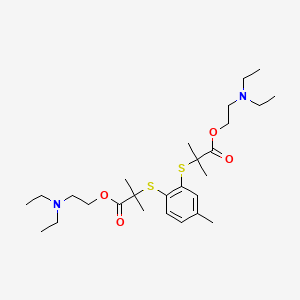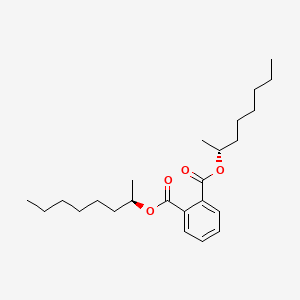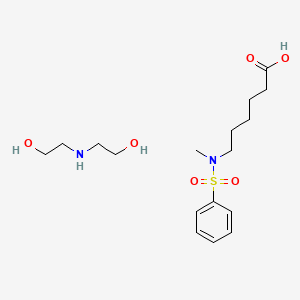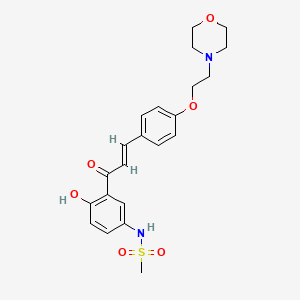
N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxovinyl)phenyl)methanesulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a hydroxy group, and a methanesulfonamide group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
準備方法
The synthesis of N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE typically involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with 4-(2-morpholinoethoxy)aniline to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with methanesulfonyl chloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE undergoes a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access .
類似化合物との比較
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE can be compared to other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Morpholine-containing compounds: These compounds are commonly found in pharmaceuticals and biologically active molecules due to their ability to interact with various biological targets.
The uniqueness of N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
94094-53-8 |
|---|---|
分子式 |
C22H26N2O6S |
分子量 |
446.5 g/mol |
IUPAC名 |
N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H26N2O6S/c1-31(27,28)23-18-5-9-22(26)20(16-18)21(25)8-4-17-2-6-19(7-3-17)30-15-12-24-10-13-29-14-11-24/h2-9,16,23,26H,10-15H2,1H3/b8-4+ |
InChIキー |
PEAPXDSTUDYYML-XBXARRHUSA-N |
異性体SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)OCCN3CCOCC3 |
正規SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)OCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


